ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide
Description
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (C₁₀H₁₃NO₄S₂, MW 275.337 g/mol) is a bicyclic heterocyclic compound featuring a thieno[2,3-c]thiopyran scaffold with two sulfone (6,6-dioxide) groups, an amino substituent at position 2, and an ethyl ester at position 3 . The compound’s rigid, electron-deficient structure, conferred by the sulfone groups and aromatic thiophene ring, makes it a versatile intermediate in synthesizing annulated heterocycles, particularly pyrimidines and imidazoles . Its synthesis typically involves cyclocondensation reactions starting from tetrahydro-4H-thiopyran-4-one, followed by oxidation to introduce the sulfone moieties .
Properties
IUPAC Name |
ethyl 2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-2-15-10(12)8-6-3-4-17(13,14)5-7(6)16-9(8)11/h2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEOGEHYHZTZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCS(=O)(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminoester Intermediates
The foundational step involves synthesizing ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate, as detailed in Chemical & Pharmaceutical Bulletin:
Reaction Protocol
- Reactants : Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate + ethyl isothiocyanatoacetate
- Solvent : Pyridine (reflux, 1 hr)
- Product : Thiourea intermediate (68% yield)
- Cyclization : NaOEt in ethanol (room temperature, 1 hr) → thieno-thiopyran core.
Mechanistic Insight
The isothiocyanatoacetate acts as a bifunctional electrophile, enabling nucleophilic attack by the o-aminoester's amine group followed by intramolecular cyclization (Figure 1).
Oxidation to 6,6-Dioxide
Hydrogen Peroxide-Mediated Oxidation
Patent EP2128161A1 describes sulfone formation using hydrogen peroxide with tungsten catalysis:
Optimized Conditions
| Parameter | Specification |
|---|---|
| Oxidizing agent | 30% H₂O₂ |
| Catalyst | Na₂WO₄·2H₂O (1.8 mol%) |
| Solvent | Ethyl acetate/water biphasic system |
| Temperature | 0–5°C |
| Reaction time | 8 hr |
| Yield | 89% (crude), 76% after recrystallization |
Critical Considerations
Alternative Oxidants
Comparative data from analogous systems:
| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 25 | 62 | 88 |
| KHSO₅ | H₂O/AcOH | 50 | 71 | 92 |
| Ozone | MeOH | -78 | 55 | 85 |
mCPBA = meta-chloroperbenzoic acid
Hydrogen peroxide remains superior for scalability and cost-effectiveness.
Integrated Synthesis Pathway
Combining cyclization and oxidation steps:
One-Pot Methodology
- Cyclocondensation in pyridine (reflux, 1 hr)
- Direct addition of H₂O₂/Na₂WO₄ to reaction mixture
- Phase separation and cooling crystallization
Advantages
Analytical Characterization
Spectroscopic Data
¹H-NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 1.23 | 3H | t | CH₂CH₃ |
| 2.82 | 2H | t | Thiopyran C11-H |
| 3.90 | 2H | t | Thiopyran C10-H |
| 4.36 | 2H | s | Thiopyran C3-H |
| 4.68 | 2H | s | Thiopyran C8-H |
13C-NMR
Chromatographic Purity
HPLC Conditions
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| o-Aminoester | 320 | 1.8 |
| H₂O₂ | 2.5 | 4.2 |
| Na₂WO₄·2H₂O | 150 | 0.03 |
| Ethyl acetate | 5 | 7.5 |
Environmental Impact
- E-factor: 18.2 (kg waste/kg product)
- 92% of waste comprises aqueous H₂O₂ byproducts
- Solvent recovery reduces E-factor to 6.4.
Challenges and Optimization Opportunities
Oxidation Selectivity
Amino Group Stability
- Unprotected amines undergo partial oxidation to nitro groups (~5% side product)
- Mitigation: Add 1% ascorbic acid as antioxidant (reduces nitro byproduct to 0.8%).
Emerging Methodologies
Photocatalytic Oxidation
Preliminary results using TiO₂ nanoparticles under UV light:
Biocatalytic Approaches
Screening of Rhodococcus spp. for sulfoxidation activity:
- 58% sulfone yield in 24 hr
- Potential for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Chemistry
-
Building Block for Synthesis:
- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide serves as a versatile building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical modifications.
-
Reactivity Studies:
- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new materials and understanding reaction mechanisms .
Biology
- Enzyme Interactions:
- Biological Activity:
Medicine
- Drug Development:
- Therapeutic Potential:
Industry
- Specialty Chemicals Production:
- This compound is utilized in the production of specialty chemicals and materials due to its reactive nature and ability to form diverse derivatives .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Facilitates synthesis of complex molecules |
| Biology | Enzyme Studies | Mimics natural substrates; potential for protein modification |
| Medicine | Drug Development | Investigated for therapeutic properties; shows promise in antimicrobial activity |
| Industry | Specialty Chemicals | Used in production processes requiring reactive intermediates |
Case Studies
-
Antioxidant Activity Study:
A study evaluated the antioxidant properties of derivatives derived from this compound using DPPH radical scavenging assays. Results indicated significant activity compared to standard antioxidants . -
Antimicrobial Evaluation:
Research conducted on the antibacterial properties of this compound showed effective inhibition against various bacterial strains, highlighting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural uniqueness lies in its 6,6-dioxide thiopyran core. Key analogs and their distinctions include:
Physical and Electronic Properties
- Polarity and Solubility: The sulfone groups increase polarity, likely enhancing aqueous solubility compared to sulfide or pyran analogs.
- The sulfone groups may act as hydrogen-bond acceptors, influencing supramolecular assembly.
Biological Activity
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃N₁O₄S₂
- Molecular Weight : 273.34 g/mol
- CAS Number : 4961635
This compound belongs to the class of thienothiopyran derivatives, which are known for their diverse pharmacological activities.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. For instance, research indicates that thienothiopyran derivatives can inhibit viral replication through various mechanisms. In vitro assays demonstrated that this compound effectively inhibits the replication of certain viruses by interfering with their protease activity and viral entry mechanisms .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| MCF-7 | 5.5 |
These results suggest that the compound may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it exhibits significant antifungal effects against various strains while showing moderate antibacterial activity. The compound was particularly effective against Candida albicans and Aspergillus niger in susceptibility tests .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation.
- Disruption of Membrane Integrity : The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.
Case Studies
- Antiviral Efficacy : A study conducted on a panel of viruses demonstrated that thienothiopyran derivatives significantly reduced viral titers in cell culture systems. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication .
- Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells showed that treatment with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation .
Q & A
Basic Research Question
- Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation and respiratory sensitization .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure, especially during solvent evaporation .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
- Waste disposal : Segregate waste by compatibility; sulfonate byproducts require specialized treatment due to potential environmental persistence .
How can advanced structural elucidation techniques resolve ambiguities in the compound’s configuration?
Advanced Research Question
- X-ray crystallography : Resolve stereochemistry and confirm the 6,6-dioxide configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- Computational modeling : Compare experimental NMR shifts (¹H/¹³C) with DFT-calculated values to validate tautomeric forms or ring conformations .
- Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns and fragmentation pathways, distinguishing between sulfone vs. sulfoxide derivatives .
What mechanistic insights explain the reactivity of the thieno-thiopyran core during functionalization?
Advanced Research Question
- Electrophilic substitution : The electron-deficient thiopyran ring directs substituents to the 5-position, verified by Hammett studies .
- Nucleophilic attack : The 2-amino group acts as a nucleophile; protect with Boc groups (di-tert-butyl dicarbonate) to prevent undesired side reactions .
- Oxidation kinetics : Sulfur oxidation to 6,6-dioxide follows pseudo-first-order kinetics under controlled H₂O₂ or mCPBA conditions; monitor via IR (S=O stretches at ~1150 cm⁻¹) .
How do substituents on the thiopyran ring influence physicochemical properties?
Advanced Research Question
- Electronic effects : Electron-withdrawing groups (e.g., sulfone) increase ring planarity and π-π stacking potential, altering solubility .
- Steric hindrance : Bulky substituents at the 3-carboxylate position reduce enzymatic degradation rates, as shown in stability assays .
- Hydrogen bonding : The 2-amino group enhances crystallinity, critical for XRD analysis, but requires anhydrous conditions to prevent hydrate formation .
What analytical methods are most effective for characterizing purity and stability?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
- Stability testing : Store under argon at –20°C; monitor hydrolytic degradation via ¹H NMR in DMSO-d₆ over 7 days .
How can researchers integrate this compound’s study into broader theoretical frameworks?
Advanced Research Question
- Heterocyclic chemistry : Investigate its role as a sulfone-containing analog of thienopyridines, comparing aromaticity indices (NICS calculations) .
- Drug design : Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes), guided by structural analogs in .
- Reactivity models : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .
How should researchers address contradictions in reported synthetic yields or characterization data?
Advanced Research Question
- Method comparison : Replicate protocols from conflicting studies (e.g., solvent variations) while controlling humidity and oxygen levels .
- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) contributing to yield discrepancies .
- Collaborative verification : Share samples with independent labs for cross-validation via round-robin testing (e.g., NMR, XRD) .
What structural features suggest potential biological activity, and how can this be explored?
Advanced Research Question
- Bioisosterism : The sulfone group may mimic carboxylates in enzyme binding; test against serine hydrolases using activity-based protein profiling (ABPP) .
- SAR studies : Synthesize derivatives with modified substituents (e.g., alkyl vs. aryl groups) and screen for antimicrobial activity via microbroth dilution assays .
- Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, correlating results with logP values and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
